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RAD23 protein, human - 156533-33-4

RAD23 protein, human

Catalog Number: EVT-1517191
CAS Number: 156533-33-4
Molecular Formula: C6H8N2O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

RAD23 protein, specifically the RAD23 homolog A in humans, is a crucial component in the cellular mechanisms of DNA repair and protein degradation. It is encoded by the RAD23A gene located on chromosome 19. This protein is one of two human homologs derived from the yeast Rad23, which plays a significant role in nucleotide excision repair (NER), a process that repairs DNA damaged by ultraviolet light and other genotoxic agents . RAD23A is known for its multifunctional capabilities, acting as a receptor for polyubiquitinated proteins that are targeted for degradation by the 26S proteasome, thereby linking DNA repair processes with protein quality control .

Source and Classification

RAD23A is classified under the family of proteins involved in DNA repair and proteasomal degradation. It contains several important domains:

  • Ubiquitin-like domain: Facilitates interactions with ubiquitin and proteasomal components.
  • Ubiquitin-associated domain: Involved in binding to polyubiquitin chains.
  • XPC-binding domain: Essential for its role in nucleotide excision repair by interacting with the Xeroderma Pigmentosum group C protein .

The RAD23B gene encodes a similar protein, which also participates in these pathways, indicating a functional redundancy between RAD23A and RAD23B in various cellular contexts .

Synthesis Analysis

Methods and Technical Details

The synthesis of RAD23A can be studied through various molecular biology techniques, including:

  • Recombinant DNA technology: This involves cloning the RAD23A gene into expression vectors to produce the protein in bacterial or mammalian cell systems.
  • Protein purification: Techniques such as affinity chromatography can be employed to isolate RAD23A from cell lysates. This often involves using tags that bind to specific antibodies or ligands.
  • Expression analysis: Techniques like quantitative PCR and Western blotting help confirm the expression levels of RAD23A in different tissues or under various conditions .
Molecular Structure Analysis

Structure and Data

RAD23A has a complex three-dimensional structure that can be analyzed using techniques such as X-ray crystallography and cryo-electron microscopy. The structural data reveal:

  • Modular architecture: The presence of distinct functional domains allows for specific interactions with other proteins involved in NER and ubiquitination.
  • Binding sites: Structural studies have identified critical residues involved in binding to ubiquitin chains and the 26S proteasome, which are vital for its role as a ubiquitin receptor .
Chemical Reactions Analysis

Reactions and Technical Details

RAD23A participates in several biochemical reactions:

  • Nucleotide excision repair: It forms a complex with other proteins like XPC to recognize and initiate repair of damaged DNA. The RAD23A-XPC complex enhances the recruitment of additional repair factors to sites of DNA damage .
  • Proteolytic degradation: RAD23A binds to polyubiquitinated substrates, facilitating their recognition and degradation by the proteasome. The interaction with ubiquitin chains is crucial for this process, with specific binding affinities depending on the type of ubiquitin linkages (e.g., Lys-48 versus Lys-63) .
Mechanism of Action

Process and Data

The mechanism of action of RAD23A can be summarized as follows:

  1. DNA Damage Recognition: RAD23A detects damaged DNA through its interaction with XPC.
  2. Recruitment of Repair Machinery: It helps recruit other essential proteins for nucleotide excision repair.
  3. Ubiquitin-Mediated Degradation: By binding to polyubiquitin chains, RAD23A serves as a bridge between damaged proteins and the proteasome, ensuring proper cellular turnover and maintaining protein homeostasis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

RAD23A exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 25 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications; typically ranges around pH 6-7.
  • Stability: The protein's stability can be influenced by environmental factors such as temperature and pH, as well as by post-translational modifications like phosphorylation .
Applications

Scientific Uses

RAD23A has significant implications in various scientific fields:

  • Cancer Research: Alterations in RAD23A function or expression are linked to cancer progression, making it a target for therapeutic interventions.
  • Genetic Disorders: Mutations in RAD23A are associated with conditions like Xeroderma Pigmentosum, highlighting its role in maintaining genomic integrity .
  • Biotechnology: Understanding RAD23A's function can aid in developing strategies for enhancing DNA repair mechanisms or improving protein degradation pathways in therapeutic contexts.
Molecular Structure and Functional Domains of RAD23 Protein

Ubiquitin-Like (UBL) Domain Architecture and Structural Motifs

The N-terminal Ubiquitin-Like (UBL) domain is a defining feature of RAD23 proteins, comprising ~76 amino acids with a β-grasp fold structurally homologous to ubiquitin. This domain mediates interactions with the 26S proteasome via receptors Rpn1 and Rpn13 in the 19S regulatory particle [5] [7]. Structural studies reveal that the UBL domain contains conserved hydrophobic patches (Ile44-centered in ubiquitin) essential for proteasomal docking. Mutation of these residues (e.g., Leu25Ala in RAD23B) abrogates proteasome binding and impairs nucleotide excision repair (NER) function [8]. Unlike ubiquitin, the RAD23 UBL domain lacks C-terminal diglycine motifs, preventing its conjugation to targets and conferring resistance to deubiquitylating enzymes. This structural specialization enables RAD23 to function as a stable shuttling factor rather than a degradation signal [8].

Table 1: Key Structural Features of the RAD23 UBL Domain

FeatureStructural PropertyFunctional Consequence
Hydrophobic PatchLeu25, Ile29, Leu43, Val45Binds Rpn1/Rpn13 proteasome receptors
C-terminal TailLacks diglycine motifPrevents covalent conjugation
Surface ChargeAcidic region (Glu16, Glu18)Modulates affinity for ubiquitin receptors
β3-α2 Loop FlexibilityHigher mobility than ubiquitinFacilitates binding to diverse partners

Ubiquitin-Associated (UBA) Domains and Their Conformational Dynamics

RAD23 proteins contain two Ubiquitin-Associated (UBA) domains: UBA1 (located centrally) and UBA2 (C-terminal). Both adopt compact three-helix bundles that recognize ubiquitin moieties through hydrophobic interactions involving MGF and hydrophobic patch residues [5] [8]. UBA2 exhibits higher affinity for K48-linked polyubiquitin chains (common in proteasomal targeting) than UBA1, enabling RAD23 to selectively traffic ubiquitylated substrates [8]. Crucially, UBA2 engages in intramolecular interactions with the UBL domain via a conserved linker region. This auto-inhibitory conformation:

  • Prevents premature substrate degradation [8]
  • Regulates RAD23’s shuttling efficiency between repair sites and proteasomes [5]
  • Stabilizes the protein by occluding proteasomal initiation regions [8]

UBA domains undergo conformational switching upon DNA damage. Phosphorylation of RAD23B (e.g., at Ser136) disrupts UBA1-ubiquitin binding, redirecting RAD23 to DNA lesions and facilitating XPC-dependent damage recognition [6]. This dual-state dynamics positions RAD23 at the crossroads of proteostasis and genome maintenance.

Table 2: Conformational States of RAD23 UBA Domains

StateMolecular TriggerStructural ChangeFunctional Outcome
Closed (Auto-inhibited)Basal conditionsUBA2 binds UBL domainBlocks proteasomal degradation of RAD23
Open (Ubiquitin-bound)Ubiquitylated substratesUBA2 releases UBL; binds polyubiquitinSubstrate delivery to proteasome
Open (DNA repair)DNA damage-induced phosphorylationUBA1 dissociates from ubiquitinRAD23 recruitment to XPC complex

Comparative Analysis of RAD23A and RAD23B Isoforms

Human RAD23 comprises two paralogs: RAD23A (encoded on chromosome 19) and RAD23B (chromosome 9) sharing 58% sequence identity. While both participate in NER, RAD23B dominates in DNA repair via several specialized mechanisms:

  • XPC Stabilization: RAD23B binds XPC with 5-fold higher affinity than RAD23A, forming the primary heterotrimeric complex (XPC-RAD23B-CETN2) responsible for initial DNA damage sensing [2] [6]. Depletion of RAD23B reduces XPC half-life from 4 hours to <30 minutes, whereas RAD23A depletion shows minimal effect [6].
  • Subcellular Partitioning: RAD23B exhibits nuclear-cytosolic shuttling, while RAD23A is predominantly nuclear. This enables RAD23B to integrate proteasomal degradation (cytosolic) and DNA repair (nuclear) pathways [3] [9].
  • Transcriptional Regulation: RAD23B (but not RAD23A) regulates SUN41 expression, a virulence factor in fungal pathogens, indicating isoform-specific roles beyond DNA repair [4].
  • Cancer Relevance: RAD23B expression is epigenetically silenced via promoter methylation in 10% of non-small cell lung cancers and multiple myeloma, correlating with reduced NER capacity. RAD23A shows no such cancer-linked regulation [9].

Table 3: Functional Divergence Between RAD23 Isoforms

PropertyRAD23ARAD23B
XPC Binding AffinityWeak (Kd ~2 µM)Strong (Kd ~0.4 µM)
Subcellular LocalizationPredominantly nuclearNuclear-cytosolic shuttling
Proteasomal InteractionBinds Rpn10Binds Rpn13/Rpn1
Cancer AssociationMinimalSilenced in NSCLC/myeloma; biomarker in breast cancer [9]

Evolutionary Conservation Across Eukaryotes

RAD23 orthologs exhibit remarkable structural conservation from yeast to humans, underscoring their fundamental roles:

  • S. cerevisiae: Rad23 (ScRad23) contains UBL, UBA1, UBA2, and Rad4-binding domains. Its UBL domain binds proteasome subunit Rpn1, while UBA domains recognize ubiquitinated proteins—a dual-function architecture preserved in humans [5] [7].
  • C. elegans: RAD-23 maintains genomic stability by preventing UV-induced mutagenesis. Deletion causes 8-fold increased mutation frequency, demonstrating conserved NER function [4].
  • C. albicans: Rad23 regulates virulence independently of Rad4 through SUN41 transcription, revealing lineage-specific neofunctionalization [4].

Key conserved motifs include:

  • UBL Hydrophobic Core: 90% sequence identity between human and yeast
  • UBA1 Ubiquitin-binding MGF Motif: 100% conserved across eukaryotes
  • Linker 1 Flexibility: Variable length (45–82 residues) but maintains protease sensitivity

Plant RAD23 homologs (e.g., Arabidopsis) retain XPC binding but lack mammalian-like CETN2 interactions, suggesting diversification in complex assembly [6]. Despite structural conservation, functional emphasis diverges: yeast Rad23 primarily regulates proteostasis, while mammalian RAD23B specializes in genome integrity, reflecting evolutionary adaptation to complex genomic environments.

Table 4: Conserved RAD23 Domains Across Eukaryotes

DomainH. sapiensS. cerevisiaeC. elegansFunctional Conservation
UBL1-761-801-78Proteasome binding (Rpn1/Rpn13)
UBA1147-186145-184142-181Ubiquitin recognition (K48 chains)
UBA2362-401355-394350-389Auto-inhibition; high-affinity ubiquitin binding
Rad4/XPC BD196-330190-325185-320DNA damage sensor complex formation

Compound Names Mentioned:

  • RAD23 protein, human
  • RAD23A
  • RAD23B
  • Ubiquitin-Like (UBL) domain
  • Ubiquitin-Associated (UBA) domain
  • XPC protein
  • Centrin-2 (CETN2)
  • Proteasome subunit Rpn1
  • Proteasome subunit Rpn13

Properties

CAS Number

156533-33-4

Product Name

RAD23 protein, human

Molecular Formula

C6H8N2O3

Synonyms

RAD23 protein, human

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